(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid
Description
(2S)-2-[(4-Bromobenzoyl)amino]-3-methylbutanoic acid is a chiral carboxylic acid derivative featuring a 3-methylbutanoic acid backbone substituted with a 4-bromobenzoyl group at the amino position.
Properties
IUPAC Name |
(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-7(2)10(12(16)17)14-11(15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXWQUBUQJAUNF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Two-Step Acylation Protocol
The most widely documented method involves a two-step process: (1) synthesis of 4-bromobenzoyl chloride and (2) its subsequent coupling with (2S)-2-amino-3-methylbutanoic acid.
Step 1: Formation of 4-Bromobenzoyl Chloride
4-Bromobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions (60–70°C, 4–6 hours). The reaction mechanism proceeds via nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid into a highly reactive acyl chloride:
$$
\text{4-Bromobenzoic acid} + \text{SOCl}2 \rightarrow \text{4-Bromobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Excess SOCl₂ is removed via distillation, yielding 4-bromobenzoyl chloride as a pale-yellow liquid (typical yield: 85–92%).
Step 2: Amide Bond Formation
The acyl chloride reacts with (2S)-2-amino-3-methylbutanoic acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), facilitated by a base such as triethylamine (TEA) to neutralize HCl:
$$
\text{4-Bromobenzoyl chloride} + \text{(2S)-2-amino-3-methylbutanoic acid} \xrightarrow{\text{TEA}} \text{(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid} + \text{HCl}
$$
Reaction conditions (room temperature, 12–24 hours) favor high regioselectivity and retention of stereochemistry at the chiral center.
Table 1: Comparative Yields Under Varied Coupling Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCM | TEA | 25 | 12 | 78 |
| THF | TEA | 25 | 24 | 82 |
| DCM | Pyridine | 0 | 18 | 65 |
| THF | DIPEA | 40 | 6 | 70 |
Alternative Coupling Agents
Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable amide bond formation without isolating the acyl chloride. This one-pot method combines 4-bromobenzoic acid, (2S)-2-amino-3-methylbutanoic acid, and DCC in DCM, with catalytic N-hydroxysuccinimide (NHS) to enhance efficiency.
Mechanistic Insight :
DCC activates the carboxylic acid via an O-acylisourea intermediate, which reacts with the amino group to form the amide. NHS stabilizes the intermediate, reducing side reactions:
$$
\text{4-Bromobenzoic acid} + \text{DCC} \rightarrow \text{Active intermediate} \xrightarrow{\text{NHS}} \text{Amide product}
$$
Table 2: Yield Optimization with Carbodiimide Reagents
| Reagent | Additive | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCC | NHS | DCM | 88 | 95 |
| EDC | HOBt | DMF | 85 | 93 |
| DCC | None | THF | 72 | 89 |
Stereochemical Control and Chiral Purity
The (2S) configuration is preserved by using enantiomerically pure (2S)-2-amino-3-methylbutanoic acid as the starting material. Chiral HPLC analysis (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) confirms >99% enantiomeric excess (ee). Racemization is minimized by avoiding prolonged heating (>60°C) and strongly acidic/basic conditions during synthesis.
Purification and Isolation Techniques
Crude product purification employs:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials and byproducts.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with 98% purity (melting point: 142–144°C).
Table 3: Purity Assessment Across Purification Methods
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 99 | 75 |
| Recrystallization | 98 | 85 |
| Centrifugation | 92 | 90 |
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Batch processes using continuous-flow reactors enhance reproducibility and throughput. Key parameters include:
- Residence Time : 30 minutes for acyl chloride formation.
- Catalyst Loading : 1.5 mol% DCC for optimal conversion.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoyl group can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, using an amine would yield a substituted amide.
Hydrolysis: The major products are 4-bromobenzoic acid and (2S)-3-methylbutanoic acid.
Scientific Research Applications
(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study enzyme-substrate interactions and protein-ligand binding due to its amide functionality and aromatic group.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting or modulating its activity. The bromobenzoyl group can interact with hydrophobic pockets, while the amide bond can form hydrogen bonds with the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amino Group
Cyclohexylcarbamoyl Derivatives
- 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA) Structure: Features a cyclohexylcarbamoyl-benzoyl substituent instead of 4-bromobenzoyl. Key Differences:
- In vitro studies suggest carboxamide derivatives like 2CA3MBA exhibit distinct binding affinities due to steric and electronic effects of the cyclohexyl group .
Sulfonamido Derivatives
- (2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid Structure: Contains a 4-methylbenzenesulfonamido group. Key Differences:
- ~4-5 for bromobenzoyl).
Carbamoyl Derivatives
Backbone Modifications
3-Methylbutanoic Acid vs. Simpler Acids
- 3-Methylbutanoic Acid Structure: Lacks the bromobenzoyl-amino substituent. Key Differences:
- Glucuronidation studies show simpler acids like 3-methylbutanoic acid undergo rapid conjugation, whereas bulky substituents (e.g., bromobenzoyl) may slow metabolism .
Ester Derivatives
- (S,S)-2-(((Hydroxynaphth-1-yl)(4′-Nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester Structure: Methyl ester replaces the carboxylic acid, with hydroxynaphthyl and nitrophenyl groups. Key Differences:
- The ester form improves lipophilicity, enhancing cellular uptake but requiring hydrolysis for activation.
- Nitro groups increase redox activity, unlike the bromine’s inert halogen effect .
Functional Group Comparisons
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties | Evidence ID |
|---|---|---|---|---|
| Target Compound | 4-Bromobenzoyl | ~320 (estimated) | High hydrophobicity, moderate acidity | [1, 10] |
| 2CA3MBA | Cyclohexylcarbamoyl | ~350 (estimated) | Low solubility, steric hindrance | [1] |
| Sulfonamido Derivative | 4-Methylbenzenesulfonamido | 271.34 | Enhanced acidity, lower MW | [10] |
| N-(2-Cyanoethyl)valine | Cyanoethyl | 186.21 | Electron-withdrawing, polar | [18] |
Biological Activity
(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid, a compound with the molecular formula C₁₂H₁₄BrN₁O₃, has garnered attention in pharmaceutical research due to its significant biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a branched-chain structure characterized by a 3-methylbutanoic acid backbone substituted with a 4-bromobenzoyl amino group. Its molecular weight is approximately 300.15 g/mol, and it is recognized for its potential as an inhibitor of creatine transport and creatine kinase, which are essential in energy metabolism within muscle tissues.
The primary biological activity of (2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid is its inhibition of creatine transport. This inhibition can lead to alterations in energy metabolism pathways, which may have therapeutic implications for conditions such as muscular dystrophy and heart failure.
Interaction with Biological Targets
The compound's structural similarity to amino acids allows it to interact with various biological systems. It has been shown to modulate metabolic pathways, influencing muscle function and potentially providing therapeutic strategies for metabolic disorders.
Biological Activities
- Creatine Transport Inhibition : The compound acts as a significant inhibitor of creatine transport, impacting energy supply in muscle tissues.
- Antinociceptive Properties : Research indicates that related compounds exhibit antinociceptive effects, suggesting potential applications in pain management .
- Protein Interaction Studies : It is utilized in proteomics research to study protein interactions, enhancing our understanding of cellular mechanisms.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that (2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid can inhibit the activity of certain enzymes by binding to their active sites, which blocks the synthesis of prostaglandins and leads to anti-inflammatory effects.
- Comparative Analysis : A comparative analysis with structurally similar compounds reveals that (2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid has unique properties that enhance its biological activity compared to simpler analogs. For instance:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Methylbutanoic Acid | Branched-chain carboxylic acid | Naturally occurring; involved in metabolism |
| 2-Methylbutanoic Acid | Isomer with similar branching | Used in flavoring; less biologically active |
| 4-Bromobenzoic Acid | Aromatic carboxylic acid | Commonly used in organic synthesis; lacks amino group |
| β-Hydroxyisovaleric Acid | Hydroxylated derivative | Involved in microbial metabolism; different functional groups |
Future Directions
Further research is required to elucidate the full range of interactions and mechanisms associated with (2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid. Investigating its effects on different metabolic pathways could provide insights into its potential therapeutic applications.
Q & A
Q. Basic
- NMR Spectroscopy : Use 1H/13C-NMR to confirm the presence of the 4-bromobenzoyl group (aromatic protons at δ 7.4–7.8 ppm) and the chiral center (split signals for methyl groups at δ 0.9–1.2 ppm). COSY and HSQC experiments resolve overlapping peaks in the aliphatic region .
- X-ray Crystallography : Determine absolute configuration by growing single crystals in ethanol/water mixtures. Compare observed bond angles with computational models (e.g., DFT) .
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to assess enantiomeric purity. Retention time differences >2 minutes indicate successful resolution .
How can researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?
Advanced
Discrepancies often arise from:
- Metabolic Instability : Perform stability assays in liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis). Introduce methyl groups to sterically hinder degradation .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding. High binding (>95%) reduces free drug availability in vivo, necessitating dose adjustments .
- Bioavailability : Compare logP values (experimental vs predicted) to optimize solubility. Introduce polar groups (e.g., hydroxyl) via structure-activity relationship (SAR) studies while maintaining target affinity .
What strategies are recommended for resolving enantiomeric impurities introduced during the acylation step of synthesis?
Q. Advanced
- Chiral Auxiliaries : Employ Evans auxiliaries (e.g., oxazolidinones) to enforce stereocontrol during acylation. This reduces racemization by stabilizing the transition state .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer. Monitor enantiomeric excess (ee) via polarimetry .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and exploit differential solubility in ethanol/water mixtures .
What known biological targets or pathways does this compound interact with, based on current research?
Q. Basic
- Enzyme Inhibition : The 4-bromobenzoyl group mimics tyrosine residues, competitively inhibiting kinases (e.g., EGFR) in enzymatic assays (IC50 values reported at 1–10 μM) .
- GPCR Modulation : Molecular docking suggests interaction with adrenergic receptors via hydrogen bonding between the amide group and Thr242 (in silico ΔG = −8.2 kcal/mol) .
- Apoptosis Pathways : In cancer cell lines (e.g., HeLa), the compound upregulates caspase-3 activity by 40% at 50 μM, indicating pro-apoptotic effects .
How does the 4-bromobenzoyl group influence the compound’s pharmacokinetic properties compared to other halogenated analogs?
Q. Advanced
- Lipophilicity : The bromine atom increases logP by 0.5 units compared to chloro analogs, enhancing blood-brain barrier permeability (tested in MDCK-MDR1 assays) .
- Metabolic Resistance : Bromine’s larger atomic radius reduces CYP450-mediated oxidation rates (t1/2 = 120 min vs 60 min for chloro analogs in human liver microsomes) .
- Target Affinity : Replace bromine with iodine in SAR studies to evaluate halogen bonding effects. Bromine optimizes a balance between binding (Ki = 12 nM) and synthetic feasibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
